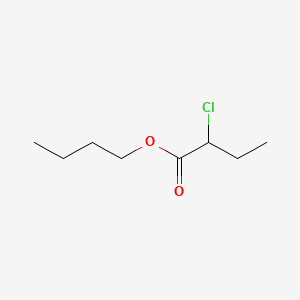
Butyl 2-chlorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is an ester formed from the reaction of butanol and 2-chlorobutanoic acid. Esters are known for their distinctive odors and are commonly used in food aroma and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl 2-chlorobutanoate can be synthesized through the esterification reaction between butanol and 2-chlorobutanoic acid. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the removal of water and drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester .
Chemical Reactions Analysis
Types of Reactions: Butyl 2-chlorobutanoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles like hydroxide ions under mild conditions.
Major Products Formed:
Hydrolysis: Butanol and 2-chlorobutanoic acid.
Substitution: Butyl 2-hydroxybutanoate.
Scientific Research Applications
Butyl 2-chlorobutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of butyl 2-chlorobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing butanol and 2-chlorobutanoic acid, which can then interact with biological molecules. The chlorine atom can participate in substitution reactions, altering the compound’s reactivity and interactions .
Comparison with Similar Compounds
Butyl 4-chlorobutanoate: Another ester with a similar structure but with the chlorine atom on the fourth carbon.
Butyl 2-hydroxybutanoate: Formed by the substitution of the chlorine atom with a hydroxyl group.
Uniqueness: Butyl 2-chlorobutanoate is unique due to the position of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
62108-74-1 |
|---|---|
Molecular Formula |
C8H15ClO2 |
Molecular Weight |
178.65 g/mol |
IUPAC Name |
butyl 2-chlorobutanoate |
InChI |
InChI=1S/C8H15ClO2/c1-3-5-6-11-8(10)7(9)4-2/h7H,3-6H2,1-2H3 |
InChI Key |
NULLMNSLPQGSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(CC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Decyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14545876.png)
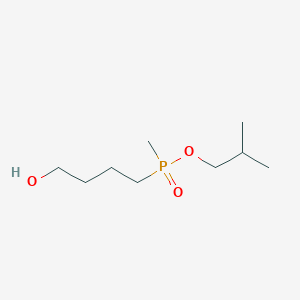
![[2-(1-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14545890.png)
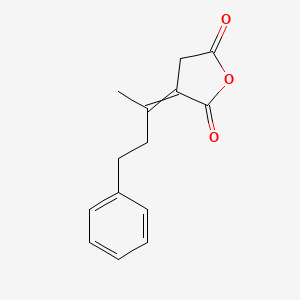
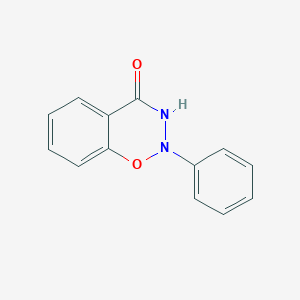
![2-[(8-Bromonaphthalene-1-carbonyl)amino]benzoic acid](/img/structure/B14545905.png)
![[1-(Cyclohex-1-en-1-yl)ethanesulfinyl]benzene](/img/structure/B14545906.png)
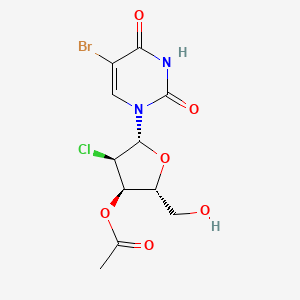
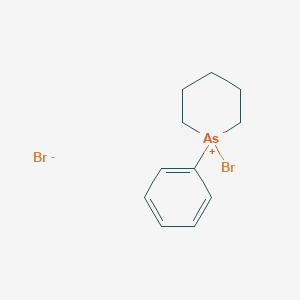
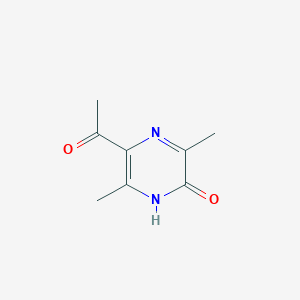
![5-Methyl-4-[(E)-(2,4,5-trichlorophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14545940.png)
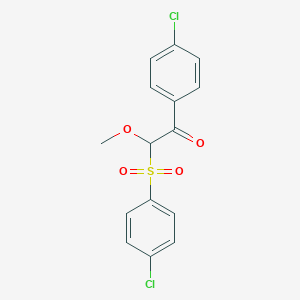
![9-[2-(Dimethoxymethyl)phenyl]-9H-fluorene](/img/structure/B14545960.png)
![[4-Methyl-3-(propan-2-yl)pent-1-yn-3-yl]benzene](/img/structure/B14545964.png)
